9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
The compound 9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule with a unique structure. It belongs to the class of xanthene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its multiple methoxy groups and a xanthene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core xanthene structure, followed by the introduction of methoxy and methoxymethyl groups through specific reagents and catalysts. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-(methoxymethyl)phenol: A simpler structure with similar functional groups.
Phenol, 4-methoxy-3-methyl-: Another related compound with a methoxy group and a methyl group on the aromatic ring.
Uniqueness
The uniqueness of 9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its complex structure, which provides a versatile platform for various chemical modifications and applications. Its multiple functional groups and xanthene core make it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C26H32O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C26H32O5/c1-25(2)10-17(27)23-20(12-25)31-21-13-26(3,4)11-18(28)24(21)22(23)15-7-8-19(30-6)16(9-15)14-29-5/h7-9,22H,10-14H2,1-6H3 |
InChI Key |
ZOWFRVZDOZUWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)COC)C(=O)C1)C |
Origin of Product |
United States |
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